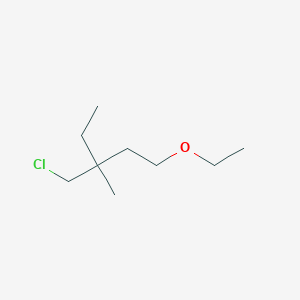
3-(Chloromethyl)-1-ethoxy-3-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1-ethoxy-3-methylpentane is an organic compound that belongs to the class of aliphatic ethers This compound is characterized by the presence of a chloromethyl group, an ethoxy group, and a methyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethoxy-3-methylpentane can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Another method involves the use of formaldehyde and hydrogen chloride in the presence of a catalyst like zinc chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-ethoxy-3-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Alcohols, amines, or thiols.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
3-(Chloromethyl)-1-ethoxy-3-methylpentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-ethoxy-3-methylpentane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The ethoxy group can also participate in reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-methoxy-3-methylpentane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Chloromethyl)-1-ethoxy-2-methylpentane: Similar structure but with the methyl group at a different position.
3-(Chloromethyl)-1-ethoxy-3-ethylpentane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(Chloromethyl)-1-ethoxy-3-methylpentane is unique due to the specific arrangement of its functional groups. The presence of both a chloromethyl and an ethoxy group on the same carbon atom provides distinct reactivity patterns that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C9H19ClO |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethoxy-3-methylpentane |
InChI |
InChI=1S/C9H19ClO/c1-4-9(3,8-10)6-7-11-5-2/h4-8H2,1-3H3 |
InChI Key |
NOCAOGVGWSWUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCOCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















